molecular formula C9H9NO2 B12883512 3-Methoxy-6-methylbenzo[d]isoxazole

3-Methoxy-6-methylbenzo[d]isoxazole

Cat. No.: B12883512
M. Wt: 163.17 g/mol
InChI Key: JYIADFGEVQHVHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-6-methylbenzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-6-methylbenzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . Another approach involves the use of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds under mild conditions . These methods are favored for their high regioselectivity and efficiency.

Industrial Production Methods

Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These eco-friendly methods are designed to be scalable and sustainable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6-methylbenzo[d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of functionalized isoxazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-6-methylbenzo[d]isoxazole is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

3-methoxy-6-methyl-1,2-benzoxazole

InChI

InChI=1S/C9H9NO2/c1-6-3-4-7-8(5-6)12-10-9(7)11-2/h3-5H,1-2H3

InChI Key

JYIADFGEVQHVHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=NO2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.